molecular formula C21H25ClN2O2 B6004865 1-[2-(Diethylaminomethyl)-5-hydroxy-1-phenylindol-3-yl]ethanone;hydrochloride

1-[2-(Diethylaminomethyl)-5-hydroxy-1-phenylindol-3-yl]ethanone;hydrochloride

Cat. No.: B6004865
M. Wt: 372.9 g/mol
InChI Key: LXIFVTDKDHQHCY-UHFFFAOYSA-N
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Description

1-[2-(Diethylaminomethyl)-5-hydroxy-1-phenylindol-3-yl]ethanone;hydrochloride is a complex organic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Diethylaminomethyl)-5-hydroxy-1-phenylindol-3-yl]ethanone;hydrochloride typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The reaction conditions often include the use of hydrochloric acid as a catalyst and refluxing in toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Diethylaminomethyl)-5-hydroxy-1-phenylindol-3-yl]ethanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions

Properties

IUPAC Name

1-[2-(diethylaminomethyl)-5-hydroxy-1-phenylindol-3-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2.ClH/c1-4-22(5-2)14-20-21(15(3)24)18-13-17(25)11-12-19(18)23(20)16-9-7-6-8-10-16;/h6-13,25H,4-5,14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIFVTDKDHQHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)O)C(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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